6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
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Overview
Description
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features an indole moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isatoic anhydride with 6-aminocaproic acid to form the quinazolinone core . This intermediate is then coupled with an indole derivative through an amide bond formation reaction. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can be compared with other similar compounds, such as:
6-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-hexanoic acid: This compound lacks the indole moiety and has different chemical and biological properties.
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide: This compound has a hydrazide group instead of the indole moiety, leading to different reactivity and applications.
The uniqueness of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide lies in its combination of the quinazolinone and indole moieties, which imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
InChI Key |
FQKWMQPOAUZANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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